

Application Notes & Protocols: 6-Chloro-4-fluoro-7-methyl-1H-indole

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Compound of Interest

Compound Name: 6-chloro-4-fluoro-7-methyl-1H-indole

CAS No.: 1167056-54-3

Cat. No.: B1423631

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A Versatile Heterocyclic Intermediate for Kinase Inhibitor Synthesis

Introduction

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of natural products and FDA-approved pharmaceuticals.^{[1][2][3]} Its unique electronic properties and structural rigidity make it an ideal framework for designing molecules that interact with a wide array of biological targets.^{[4][5]} Within this class, halogenated and substituted indoles are of particular importance as they allow for fine-tuning of a compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.

This document provides a detailed guide to the applications and synthetic protocols for **6-chloro-4-fluoro-7-methyl-1H-indole**, a key heterocyclic building block. The specific substitution pattern of this intermediate—featuring a chloro group at the 6-position, a fluoro group at the 4-position, and a methyl group at the 7-position—makes it a highly valuable precursor in the synthesis of complex therapeutic agents, particularly in the realm of oncology.

Its structure is closely related to intermediates used in the synthesis of targeted cancer therapies like BRAF kinase inhibitors, highlighting its relevance to modern drug discovery programs.^[6]

Physicochemical Properties

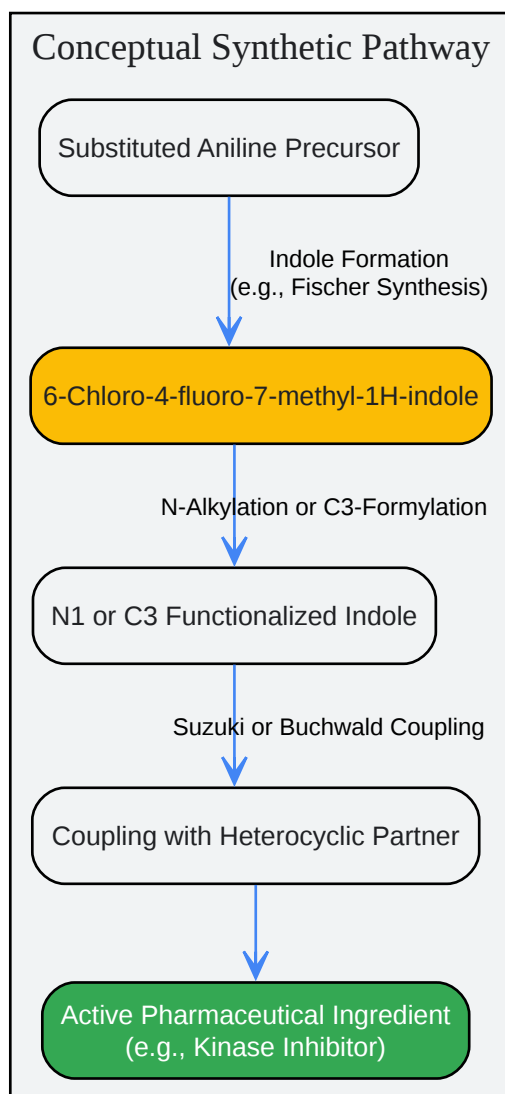
A clear understanding of the physical and chemical properties of an intermediate is fundamental for its effective use in synthesis, including reaction setup, solvent selection, and purification strategies.

Property	Value	Source
CAS Number	1167056-54-3	^[7]
Molecular Formula	C ₉ H ₇ ClFN	^[7]
Molecular Weight	183.61 g/mol	^[7]
Physical Form	Powder or crystals	^[8]
pKa (Predicted)	15.80 ± 0.30	^[7]
Storage	Sealed in dry, 2-8°C	^[8]

Synthetic Utility in Drug Discovery

6-Chloro-4-fluoro-7-methyl-1H-indole serves as a critical starting material for constructing more complex molecules, primarily by enabling functionalization at the N1 (nitrogen) and C3 positions of the indole ring. These positions are frequently modified during the synthesis of kinase inhibitors, which are a major class of cancer therapeutics that target specific signaling pathways involved in tumor growth and proliferation.^{[9][10][11]}

While specific patents for marketed drugs explicitly listing this exact starting material are proprietary, its structure strongly suggests its utility as a key intermediate for analogs of BRAF inhibitors like Dabrafenib. The synthesis of such inhibitors often involves a multi-step sequence where the indole core is first functionalized and then coupled with other heterocyclic systems.^{[12][13][14]} The protocols detailed below describe fundamental reactions that this intermediate would undergo in such a synthetic campaign.



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Caption: Logical workflow from intermediate to a final drug product.

Experimental Protocols

The following protocols are foundational for the synthetic manipulation of **6-chloro-4-fluoro-7-methyl-1H-indole**. They are designed to be robust and adaptable, providing a solid starting point for research and development.

Protocol 1: N-Alkylation of 6-Chloro-4-fluoro-7-methyl-1H-indole

N-alkylation is a crucial step for introducing side chains that can interact with target proteins or improve the pharmacokinetic properties of the final compound. This protocol utilizes sodium hydride, a strong base, to ensure complete deprotonation of the indole nitrogen, thereby favoring N-alkylation over potential C3-alkylation.

Objective: To introduce an alkyl group (R-X) onto the nitrogen atom of the indole ring.

Materials:

- **6-Chloro-4-fluoro-7-methyl-1H-indole** (1.0 eq)
- Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Alkylating agent (e.g., benzyl bromide, methyl iodide) (1.1 eq)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- Preparation: Add **6-chloro-4-fluoro-7-methyl-1H-indole** (1.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
- Solvent Addition: Add anhydrous DMF to dissolve the indole (to a concentration of approx. 0.5 M).
- Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Causality Note: The use of a strong, non-nucleophilic base like NaH in a polar aprotic solvent (DMF) ensures the formation of the indolate anion.

This anion is a more potent nucleophile at the nitrogen atom, thus promoting selective N-alkylation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure deprotonation is complete.

- Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 eq) dropwise via syringe. After the addition, allow the reaction to warm to room temperature and stir for 2-16 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any remaining NaH.
- Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
- Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated indole.

Caption: Step-by-step workflow for the N-alkylation protocol.

Protocol 2: Vilsmeier-Haack Formylation of 6-Chloro-4-fluoro-7-methyl-1H-indole

The Vilsmeier-Haack reaction is a classic and reliable method for introducing a formyl (-CHO) group onto electron-rich heterocycles. For indoles, this reaction is highly regioselective for the C3 position, providing a key aldehyde intermediate that can be further elaborated into various functional groups.

Objective: To introduce a formyl group at the C3 position of the indole ring.

Materials:

- **6-Chloro-4-fluoro-7-methyl-1H-indole** (1.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3) (1.5 eq)
- Dichloromethane (DCM)
- Ice
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Vilsmeier Reagent Formation:** In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-water bath. Add POCl_3 (1.5 eq) dropwise with vigorous stirring. **Causality Note:** This exothermic reaction forms the electrophilic chloroiminium salt known as the Vilsmeier reagent. Keeping the temperature at 0 °C prevents its decomposition and controls the reaction rate. Stir the mixture at 0 °C for 30 minutes.
- **Formylation Reaction:** In a separate flask, dissolve the **6-chloro-4-fluoro-7-methyl-1H-indole** (1.0 eq) in anhydrous DCM. Transfer this solution dropwise via cannula or dropping funnel to the pre-formed Vilsmeier reagent at 0 °C.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The reaction mixture may become thick.
- **Monitoring:** Monitor the reaction progress by TLC.
- **Work-up & Hydrolysis:** Cool the reaction mixture back to 0 °C and pour it slowly and carefully onto a vigorously stirred mixture of crushed ice and water. This hydrolyzes the intermediate iminium salt to the aldehyde.

- Neutralization: Carefully neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is ~8.
- Extraction: Transfer the mixture to a separatory funnel and extract three times with DCM.
- Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification: The crude product can often be purified by recrystallization or by column chromatography on silica gel to yield the pure **6-chloro-4-fluoro-7-methyl-1H-indole-3-carboxaldehyde**.

Caption: Step-by-step workflow for the Vilsmeier-Haack formylation.

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